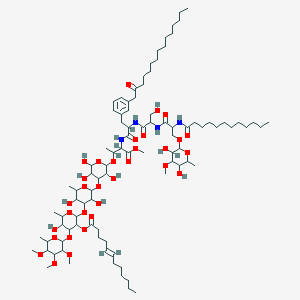
Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-” is a chemical compound with the molecular formula C13H14N2O3S . It is also known as N-(4-Amino-2-phenoxyphenyl)methanesulfonamide .
Molecular Structure Analysis
The molecular structure of “Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-” consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-” is practically insoluble in water (<0.02 mg/mL) . This poor aqueous solubility may lead to low bioavailability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Synthesis and Structural Analysis
N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized via Sonogashira cross-coupling, demonstrating the compound's ability to undergo targeted chemical modifications. This synthesis process was characterized through various spectral techniques, highlighting the compound's potential as a building block in chemical synthesis (Durgadas et al., 2012).
Analyzing Molecular Structure
The molecular structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide were explored using quantum-chemical calculations and IR spectroscopy. This research provides insights into the molecule's conformers and its potential interactions in biological systems (Oznobikhina et al., 2009).
Potential Biological Applications
Antiviral and Anticancer Activity
Compounds derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide were synthesized and evaluated for their antiviral and anticancer properties. Although no significant anticancer activity was observed, certain derivatives demonstrated potential as antiviral agents against HIV and other viruses, marking them as candidates for further drug development (Karakuş et al., 2009).
Chemical and Physical Properties Analysis
Spectroscopic and Theoretical Studies
Dofetilide, a molecule containing the methanesulfonamide group, was subject to a comprehensive study combining experimental spectroscopy and theoretical calculations. This research offers detailed insights into the molecule's vibrational characteristics and electrostatic potential, which are crucial for understanding its interactions and reactivity (Szabó et al., 2008).
Quantum-Chemical Calculation for Antioxidant Activity
Theoretical calculations applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds aimed at predicting their optimized state and molecular orbitals involved in spectrum formation. This research sheds light on the compound's potential antioxidant activity, demonstrating the application of computational chemistry in evaluating biological activity (Xue et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-amino-2-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLBGXWXHOCLMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444130 |
Source


|
| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | |
CAS RN |
51765-60-7 |
Source


|
| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)









